molecular formula C9H7N3O B1366171 6-Pyridin-2-ylpyridazin-3-ol CAS No. 66317-38-2

6-Pyridin-2-ylpyridazin-3-ol

Numéro de catalogue: B1366171
Numéro CAS: 66317-38-2
Poids moléculaire: 173.17 g/mol
Clé InChI: DDCLFSUBVBCSFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Pyridin-2-ylpyridazin-3-ol is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-2-ylpyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate to form the pyridazine ring, followed by oxidation to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Pyridin-2-ylpyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 6-Pyridin-2-ylpyridazin-3-ol derivatives in exhibiting significant antibacterial properties. For instance, a series of synthesized derivatives demonstrated enhanced activity against various bacterial strains, suggesting that modifications to the pyridine ring can improve binding affinity and bioactivity. The introduction of fluorine atoms in these compounds was found to enhance their antimicrobial efficacy, likely due to improved penetration through bacterial biofilms and better interaction with target sites .

Anti-Fibrotic Properties
Another notable application is in the field of anti-fibrotic drug development. Research has shown that specific derivatives of this compound effectively inhibit collagen expression and hydroxyproline content in cell cultures, indicating their potential as novel treatments for fibrosis-related conditions. These findings were supported by assays such as Picro-Sirius red staining and ELISA detection .

Corrosion Inhibition
In materials science, this compound has been investigated for its corrosion inhibition properties, particularly for mild steel. Experimental studies indicated that certain derivatives could significantly reduce corrosion rates, making them viable candidates for protective coatings in industrial applications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds. For example, varying substituents on the pyridine rings can lead to different biological activities, which researchers are actively exploring to design more effective drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated a series of this compound derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for each derivative, revealing that certain modifications led to a significant increase in antibacterial activity compared to the parent compound.

Case Study 2: Anti-Fibrotic Activity

In another investigation focusing on anti-fibrotic effects, compounds derived from this compound were tested in vitro on fibroblast cell lines. The results indicated a marked reduction in collagen production, suggesting that these compounds could be further developed into therapeutic agents for treating fibrotic diseases .

Case Study 3: Corrosion Inhibition

Experimental studies assessed the corrosion inhibition performance of new derivatives based on this compound on mild steel surfaces. The results showed promising outcomes with significant reductions in corrosion rates, highlighting their potential use in industrial applications as protective agents .

Mécanisme D'action

The mechanism of action of 6-Pyridin-2-ylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

    Pyridazine: A parent compound with similar structural features but lacking the pyridine ring.

    Pyrimidine: Another diazine with a different nitrogen arrangement.

    Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.

Uniqueness: 6-Pyridin-2-ylpyridazin-3-ol is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and material science .

Activité Biologique

6-Pyridin-2-ylpyridazin-3-ol, a compound characterized by its unique pyridazine and pyridine structures, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is defined by the following chemical formula:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight188.19 g/mol
Melting Point185.81 °C
SolubilitySoluble in DMSO, ethanol; slightly soluble in water

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • NLRP3 Inflammasome Inhibition : Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition may have therapeutic implications for diseases such as chronic liver disease and non-alcoholic steatohepatitis (NASH) .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through mechanisms involving cell wall disruption and inhibition of protein synthesis .
  • Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro. It appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest .

The compound's biochemical interactions are significant:

  • Enzyme Interaction : It has been reported to interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing overall cellular metabolism .
  • Cell Signaling Modulation : By modulating key signaling pathways, including those related to inflammation and apoptosis, this compound can affect gene expression and cellular responses .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AntitumorInduction of apoptosis in cancer cells,
Anti-inflammatoryInhibition of NLRP3 inflammasome

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Liver Disease Model : In a study involving animal models of chronic liver disease, treatment with this compound resulted in reduced liver inflammation and fibrosis markers, suggesting a protective effect against liver damage .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application:

  • Absorption and Distribution : The compound is absorbed effectively when administered orally or via injection, with a distribution profile that suggests accumulation in liver tissues.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its biological effects.
  • Excretion : The compound is primarily excreted via the urine as metabolites, with minimal unchanged drug detected.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Pyridin-2-ylpyridazin-3-ol?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, pyridazine derivatives are often synthesized via cyclocondensation of diketones with hydrazines. A pyridin-2-yl group can be introduced using Suzuki-Miyaura cross-coupling with a boronic acid derivative under palladium catalysis . Key reagents include Pd(PPh₃)₄, K₂CO₃, and anhydrous solvents (e.g., THF or DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity, as validated by HPLC .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is verified using orthogonal techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
  • HRMS : High-resolution mass spectrometry (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) are critical to avoid hydrolysis of the pyridazin-3-ol moiety. Stability should be monitored monthly via TLC or NMR .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Resolve by:

  • 2D NMR : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between keto-enol tautomers .
  • Variable Temperature NMR : Monitor shifts at 25–80°C to identify dynamic equilibria .
  • Computational Chemistry : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Regioselectivity is influenced by directing groups:

  • Nitration : The pyridin-2-yl group directs electrophiles to the para position of the pyridazine ring. Use fuming HNO₃/H₂SO₄ at 0°C .
  • Halogenation : NBS (N-bromosuccinimide) in DMF selectively brominates the pyridazine C4 position. Confirm via X-ray crystallography .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Use in silico tools:

  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to assess binding affinity .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
  • ADMET Prediction (SwissADME) : Evaluate bioavailability, CYP450 interactions, and toxicity risks .

Q. Data Analysis & Experimental Design

Q. How to design experiments to analyze the redox behavior of this compound?

  • Methodological Answer : Employ electrochemical methods:

  • Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in 0.1 M TBAP/ACN. Identify oxidation peaks (pyridazine ring) and reduction peaks (pyridine moiety) .
  • EPR Spectroscopy : Detect radical intermediates during redox cycles .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use biophysical and biochemical assays:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Fluorescence Quenching : Monitor tryptophan emission changes in target proteins .
  • Enzyme Inhibition Assays : IC₅₀ determination using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

Q. Safety & Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
  • Toxicity Screening : Perform Ames test for mutagenicity before biological studies .

Q. Conflict Resolution in Literature

Q. How to address discrepancies in reported solubility data for this compound?

  • Methodological Answer :
    Re-evaluate using controlled conditions:
  • Solvent Polarity : Test in DMSO, DMF, and aqueous buffers (pH 1–13) .
  • Sonication : Enhance dissolution via 30-min ultrasonic treatment .
  • UV-Vis Spectroscopy : Quantify solubility via Beer-Lambert law at λ_max .

Propriétés

IUPAC Name

3-pyridin-2-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLFSUBVBCSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407210
Record name 6-pyridin-2-yl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66317-38-2
Record name 6-pyridin-2-yl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyridin-2-yl)pyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Haginiwa et al. [Yakugaku Zasshi 98 (1), 67-71 (1978); Chem. Abstrs. 88, 170,096v (1978)] reacted 3(2H)-pyridazinone with pyridine 1-oxide and platinized Pd-C catalyst to produce 6-(2-pyridinyl)-3(2H)-pyridazinone.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester (2.910 g, 13.000 mmol) in 20 mL of 1-buanol was treated with 0.65 mL (1:1 ratio) of hydrazine hydrate, and the mixture was refluxed overnight. The solvents were evaporated to dryness to give 2.000 g (11.500 mmol) of 6-pyridin-2-yl-2H-pyridazin-3-one as a dark solid, which was used in the next step without further purification.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Pyridin-2-ylpyridazin-3-ol
6-Pyridin-2-ylpyridazin-3-ol
6-Pyridin-2-ylpyridazin-3-ol
6-Pyridin-2-ylpyridazin-3-ol
6-Pyridin-2-ylpyridazin-3-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.